H-Lys(Boc)-OH
Overview
Description
H-Lys(Boc)-OH: , also known as Nε-tert-Butoxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group of lysine during chemical reactions. The tert-butoxycarbonyl (Boc) group is a protecting group that can be easily removed under acidic conditions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nε-tert-Butoxycarbonyl-L-lysine typically involves the protection of the amino group of lysine with the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of Nε-tert-Butoxycarbonyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Nε-tert-Butoxycarbonyl-L-lysine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield free lysine.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products:
Deprotection: Free lysine
Coupling: Peptides or peptide derivatives
Substitution: Substituted lysine derivatives
Scientific Research Applications
Nε-tert-Butoxycarbonyl-L-lysine has a wide range of applications in scientific research, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, where it serves as a protected lysine residue.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in bioconjugation techniques to attach peptides to other biomolecules or surfaces.
Biological Studies: It is used in studies involving protein structure and function, as well as in the investigation of enzyme-substrate interactions.
Mechanism of Action
The primary function of Nε-tert-Butoxycarbonyl-L-lysine is to protect the amino group of lysine during chemical reactions. The Boc group prevents unwanted side reactions by blocking the reactive amino group. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group of lysine. This allows for the selective modification of lysine residues in peptides and proteins.
Comparison with Similar Compounds
Nε-tert-Butoxycarbonyl-L-lysine is unique due to its specific protecting group, the tert-butoxycarbonyl (Boc) group. Similar compounds include:
Nε-Fmoc-L-lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group, which is removed under basic conditions.
Nε-Cbz-L-lysine: Uses the benzyloxycarbonyl (Cbz) group as a protecting group, which is removed under hydrogenation conditions.
Nε-Ac-L-lysine: Uses the acetyl (Ac) group as a protecting group, which is removed under mild acidic conditions.
Each of these compounds has its own unique properties and applications, making them suitable for different types of chemical reactions and synthesis processes.
Properties
IUPAC Name |
(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIIIAZJXTLRE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89054-49-9 | |
Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89054-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418-95-3 | |
Record name | (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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